![molecular formula C26H26FN5O2 B2655450 4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1113117-58-0](/img/structure/B2655450.png)
4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a piperidine ring, a benzofuro ring, and a pyrimidine ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine and piperidine rings could be formed through cyclization reactions, while the benzofuro and pyrimidine rings could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple rings suggests that the compound could have a fairly rigid structure. The fluorophenyl group could introduce some electronic and steric effects that influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the piperazine and piperidine rings could potentially undergo substitution reactions, while the benzofuro and pyrimidine rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase the compound’s stability and rigidity. The fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Metabolism and Pharmacokinetics
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Flumatinib, a tyrosine kinase inhibitor, shows the complexity of metabolism in humans, revealing the pathways such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study highlights the drug's metabolism in clinical settings, providing insights into how similar compounds might be processed in the body (Gong et al., 2010).
Chemical Synthesis and Evaluation
Conformationally Constrained Butyrophenones : The synthesis and antipsychotic evaluation of novel compounds, demonstrating the importance of chemical structure in drug action. This research can inform the synthesis of related compounds for psychiatric disorders (Raviña et al., 2000).
Molecular Structure Analysis
Flunarizinium Isonicotinate : The analysis of molecular and crystal structure provides detailed insights into the compound's conformation, aiding in the understanding of its interactions at the molecular level (Kavitha et al., 2014).
Radiochemical Synthesis
Synthesis of Dopamine D4 Receptor Imaging Agents : The development of radiochemicals for PET imaging of dopamine receptors. Such studies are crucial for understanding receptor distribution in various neurological conditions and can guide the development of targeted therapies (Eskola et al., 2002).
Molecular Dynamics and Quantum Chemistry
Inhibition Efficiencies on Corrosion of Iron : Quantum chemical and molecular dynamics simulation studies predict the inhibition efficiencies of piperidine derivatives on iron corrosion, illustrating the broader applicability of such compounds in materials science (Kaya et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSUTYXPJMPAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NC=NC5=C4OC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。